molecular formula C10H11ClN2O2 B1331853 N-(benzylcarbamoyl)-2-chloroacetamide CAS No. 59272-24-1

N-(benzylcarbamoyl)-2-chloroacetamide

Cat. No. B1331853
CAS RN: 59272-24-1
M. Wt: 226.66 g/mol
InChI Key: DXDRCKQAPGXXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzylcarbamoyl)-2-chloroacetamide is a chemical compound that serves as a building block in organic synthesis. It is characterized by the presence of a benzylcarbamoyl group attached to a 2-chloroacetamide moiety. This compound is of interest due to its potential applications in the synthesis of various heterocyclic systems and its role in the development of pharmaceutical agents .

Synthesis Analysis

The synthesis of N-(benzylcarbamoyl)-2-chloroacetamide and related compounds typically involves the chloroacetylation of corresponding aryl amines. This process results in the formation of N-aryl 2-chloroacetamides, which can further react with various nucleophiles to produce a range of heterocyclic compounds . For instance, the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides leads to the formation of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives under mild reaction conditions .

Molecular Structure Analysis

The molecular structure of N-(benzylcarbamoyl)-2-chloroacetamide derivatives has been confirmed through analytical and spectral studies, including single-crystal X-ray data. These studies ensure the correct identification of the synthesized compounds and their structural integrity .

Chemical Reactions Analysis

N-(benzylcarbamoyl)-2-chloroacetamide exhibits reactivity towards various nucleophiles due to the presence of a labile chlorine atom. This reactivity can lead to nucleophilic substitution reactions, which may be accompanied by intramolecular cyclization, yielding diverse heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzylcarbamoyl)-2-chloroacetamide derivatives are crucial for their application in drug synthesis. For example, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage were synthesized and characterized by elemental analyses and various spectroscopic techniques. These compounds exhibited broad-spectrum antibacterial activity against tested microorganisms, highlighting their potential as antibacterial agents .

Scientific Research Applications

Lipophilicity and Pharmacokinetics Prediction

Vastag, Apostolov, and Matijević (2018) examined the biological potential of N-(substituted phenyl)-2-chloroacetamides, including N-(benzylcarbamoyl)-2-chloroacetamide. Their study involved predicting properties like lipophilicity and pharmacokinetics, crucial for biological activity, using reversed-phase thin-layer chromatography and chemometric methods. The findings indicated good correlations in predicting these properties, suggesting their potential in preclinical research (Vastag, Apostolov, & Matijević, 2018).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

Janardhan et al. (2014) explored the use of N-(benzylcarbamoyl)-2-chloroacetamide as a building block in synthesizing fused thiazolo[3,2-a]pyrimidinones. This synthesis involves eliminating by-products like aniline/2-aminobenzothiazole, indicating its usefulness in creating specialized compounds (Janardhan et al., 2014).

Role in Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including N-(benzylcarbamoyl)-2-chloroacetamide derivatives. Their research highlighted the potential of these compounds in applications like dye-sensitized solar cells and non-linear optical (NLO) activity (Mary et al., 2020).

Anticancer Activities of Derivatives

Tay, Yurttaş, and Demirayak (2012) investigated the anticancer activities of N-(benzylcarbamoyl)-2-chloroacetamide derivatives. They found that specific compounds showed notable anticancer activity, demonstrating the compound's relevance in medical research (Tay, Yurttaş, & Demirayak, 2012).

Chemical Reactivity and Synthesis

Abdel‐Latif, Fahad, and Ismail (2020) described the synthesis of various N-aryl 2-chloroacetamides, highlighting the chemical reactivity due to easy replacement of the chlorine atom by nucleophiles. This property is significant for synthesizing diverse heterocyclic systems (Abdel‐Latif, Fahad, & Ismail, 2020).

Herbicidal Applications

Weisshaar and Böger (1989) explored the use of chloroacetamides, including N-(benzylcarbamoyl)-2-chloroacetamide, in herbicides. They found these compounds to be effective as pre-emergent or early post-emergent herbicides in various crops (Weisshaar & Böger, 1989).

Chromatographic Assessment of Biological Activity

Apostolov et al. (2015) assessed the lipophilicity of N-(substituted phenyl)-2-chloroacetamides, including N-(benzylcarbamoyl)-2-chloroacetamide, to estimate their potential biological activity. Their research used chromatographic and computational methods, providing a deeper understanding of the compound's applications (Apostolov et al., 2015).

Crystallography and Hydrogen Bonding Studies

Wang, Huang, and Tang (2006) synthesized N-(benzylcarbamoyl)-2-chloroacetamide and studied its crystal structure, revealing intramolecular hydrogen bonds. Such studies are vital for understanding the compound's molecular interactions (Wang, Huang, & Tang, 2006).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, areas of research that could be explored, and ways to improve its synthesis or use .

properties

IUPAC Name

N-(benzylcarbamoyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-6-9(14)13-10(15)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDRCKQAPGXXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358985
Record name N-(Benzylcarbamoyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzylcarbamoyl)-2-chloroacetamide

CAS RN

59272-24-1
Record name N-(Benzylcarbamoyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.